molecular formula C21H20N4O3S B2996774 3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile CAS No. 1251556-29-2

3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile

Cat. No.: B2996774
CAS No.: 1251556-29-2
M. Wt: 408.48
InChI Key: OFQDCRLNQKJJRM-UHFFFAOYSA-N
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Description

3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is a complex organic compound featuring a benzothiadiazine core, a pyrrolidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Attachment of the Benzonitrile Group: This is achieved through a coupling reaction, such as a Suzuki or Heck reaction, using benzonitrile derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The benzothiadiazine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The benzothiadiazine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity through hydrophobic interactions, while the benzonitrile group can participate in π-π stacking interactions with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds like hydrochlorothiazide share the benzothiadiazine core but differ in their substituents and overall structure.

    Pyrrolidine Derivatives: Compounds such as proline and its derivatives have the pyrrolidine ring but lack the benzothiadiazine core.

    Benzonitrile Derivatives: Compounds like benzonitrile itself or its simple derivatives are structurally simpler and lack the complex ring systems.

Uniqueness

3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-15-7-8-19-18(11-15)25(14-17-6-4-5-16(12-17)13-22)23-20(29(19,27)28)21(26)24-9-2-3-10-24/h4-8,11-12H,2-3,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQDCRLNQKJJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)C#N)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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